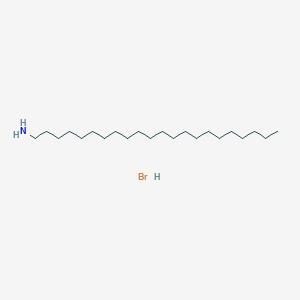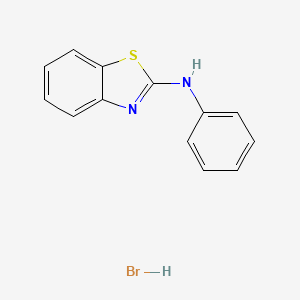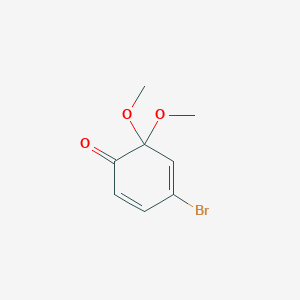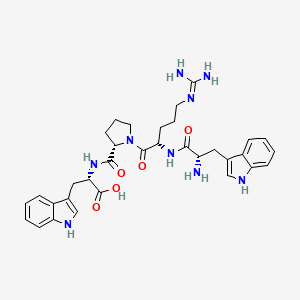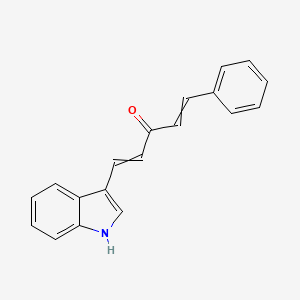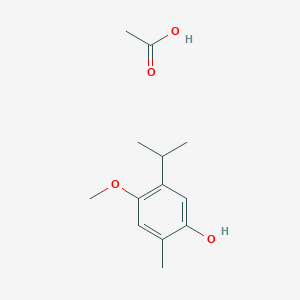
Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol is a chemical compound that belongs to the class of phenolic acids. It is characterized by the presence of an acetic acid group attached to a phenolic ring that is substituted with methoxy, methyl, and propan-2-yl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol typically involves the esterification of 4-methoxy-2-methyl-5-propan-2-ylphenol with acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or phosphoric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as the use of heterogeneous catalysts to improve yield and purity. One common method is the direct synthesis from methane and carbon dioxide using a carboxylation reaction, which is catalyzed by specific heterogeneous catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the phenolic group into a quinone structure.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a flavoring agent in the food industry
Wirkmechanismus
The mechanism of action of acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic structure allows it to scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol: This compound is similar in structure but contains an additional dimethylaminoethoxy group.
Indole-3-acetic acid: A plant hormone with a similar acetic acid group but a different aromatic structure.
Uniqueness
Acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and propan-2-yl groups makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
189056-49-3 |
|---|---|
Molekularformel |
C13H20O4 |
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
acetic acid;4-methoxy-2-methyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O2.C2H4O2/c1-7(2)9-6-10(12)8(3)5-11(9)13-4;1-2(3)4/h5-7,12H,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
JWQNLEILNPCEDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1O)C(C)C)OC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



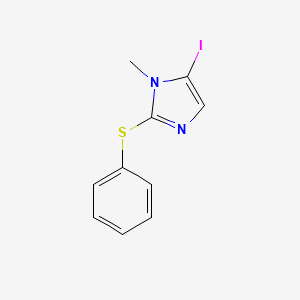
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
